![molecular formula C14H15NO3S B6536858 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide CAS No. 1058491-73-8](/img/structure/B6536858.png)
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide (MPA) is a synthetic compound that is used in a variety of research applications. It is an important tool in the development of new drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes.
Scientific Research Applications
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has a wide range of applications in scientific research. It has been used in the development of new drugs and pharmaceuticals, as well as in the study of biochemical and physiological processes. It has also been used as an inhibitor of proteasome activity, as a modulator of the immune system, and as a tool for studying the effects of oxidative stress.
Mechanism of Action
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to act as an inhibitor of proteasome activity. Proteasomes are cellular enzymes responsible for the breakdown of proteins, and 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to bind to the proteasome and prevent it from functioning properly. In addition, 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to modulate the immune system by inhibiting the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit oxidative stress, and modulate the immune system. In addition, it has been shown to have anti-tumor activity, and to reduce the growth of cancer cells.
Advantages and Limitations for Lab Experiments
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide has several advantages for use in laboratory experiments. It is easy to synthesize, and its properties are well-characterized. In addition, it is relatively stable and non-toxic. However, there are some limitations to using 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide in laboratory experiments. It is not soluble in water, and it is difficult to store for long periods of time.
Future Directions
There are a number of potential future directions for the use of 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide in scientific research. It could be used to develop new drugs and pharmaceuticals, as well as to study the effects of oxidative stress on cellular processes. In addition, it could be used to study the effects of inflammation on the immune system, and to develop treatments for cancer. Finally, it could be used as a tool to study the effects of proteasome inhibition on cellular processes.
Synthesis Methods
2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide is synthesized through a multi-step process. The first step involves the formation of a thiophen-3-ylmethyl ester by reacting thiophen-3-ylmethanol with ethyl chloroformate. The ester is then reacted with 3-methoxyphenol in the presence of a base catalyst to form the 2-(3-methoxyphenoxy)-N-[(thiophen-3-yl)methyl]acetamide product.
properties
IUPAC Name |
2-(3-methoxyphenoxy)-N-(thiophen-3-ylmethyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3S/c1-17-12-3-2-4-13(7-12)18-9-14(16)15-8-11-5-6-19-10-11/h2-7,10H,8-9H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYHFHHGDOQQWJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCC(=O)NCC2=CSC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.